2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .Chemical Reactions Analysis
The Mitsunobu reaction and sequential cyclization have been used in the synthesis of similar compounds . This suggests that “2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” might also undergo similar reactions.Scientific Research Applications
Synthesis Techniques :
- A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones, a related compound, was developed using cesium carbonate in acetonitrile. This process includes a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization (Cho et al., 2003).
- An approach to synthesize pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds has been reported, demonstrating the practicable synthesis of pyrido derivatives (Gim et al., 2007).
- Microwave-assisted synthesis of benzo[1,4]oxazin-3-ones and pyrido[1,4]oxazin-2-ones via Smiles rearrangement offers an efficient and quick method for producing these compounds (Hua et al., 2008).
Structural and Chemical Properties :
- Studies have explored the electrochemical behavior of pyrido[1,4]oxazine derivatives. For example, regioselective anodic fluorination of these compounds has been carried out to yield α-monofluorinated products (Iwayasu et al., 2002).
- The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, which can be derived from similar chemical processes, indicates the versatility of these compounds in creating diverse chemical structures (Arrault et al., 2002).
Potential Pharmaceutical Applications :
- Some derivatives of pyrido[1,4]oxazines have been evaluated for their pharmacological activities, such as analgesic and anti-inflammatory properties. This suggests the potential medicinal relevance of these compounds (Bousquet et al., 1984).
properties
IUPAC Name |
2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHROACODUTYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCBr)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.